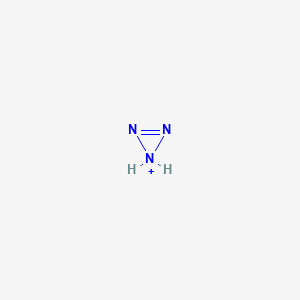
1-Methyl-2-(nonafluorobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(nonafluorobutyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a methyl group and a nonafluorobutyl group. The presence of the nonafluorobutyl group imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-(nonafluorobutyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of toluene (methylbenzene) with nonafluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(nonafluorobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under high-pressure hydrogenation conditions.
Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: 1-Methyl-2-(nonafluorobutyl)benzoic acid.
Reduction: 1-Methyl-2-(nonafluorobutyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(nonafluorobutyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.
Biology: Studied for its potential effects on biological membranes due to its hydrophobic and lipophilic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drug molecules.
Industry: Utilized in the production of specialty polymers and surfactants due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(nonafluorobutyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
1-Methyl-2-(nonafluorobutyl)benzene can be compared with other fluorinated aromatic compounds such as:
1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a nonafluorobutyl group. It has lower lipophilicity and different reactivity.
1-Methyl-2-(pentafluoroethyl)benzene: Contains a pentafluoroethyl group, offering intermediate properties between trifluoromethyl and nonafluorobutyl derivatives.
1-Methyl-2-(heptafluoropropyl)benzene: Features a heptafluoropropyl group, providing unique reactivity and applications in comparison to the nonafluorobutyl derivative.
The uniqueness of this compound lies in its highly fluorinated nonafluorobutyl group, which imparts exceptional hydrophobicity and stability, making it valuable in specialized applications.
Properties
CAS No. |
93697-09-7 |
|---|---|
Molecular Formula |
C11H7F9 |
Molecular Weight |
310.16 g/mol |
IUPAC Name |
1-methyl-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene |
InChI |
InChI=1S/C11H7F9/c1-6-4-2-3-5-7(6)8(12,13)9(14,15)10(16,17)11(18,19)20/h2-5H,1H3 |
InChI Key |
MHBROBOETRABQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14364102.png)
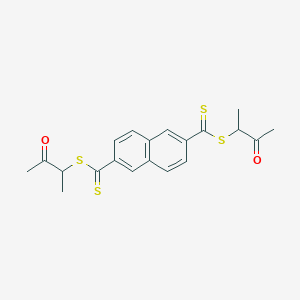
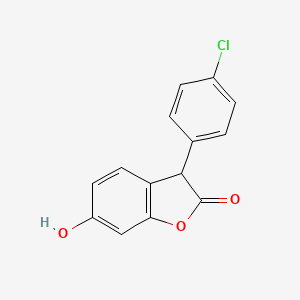
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
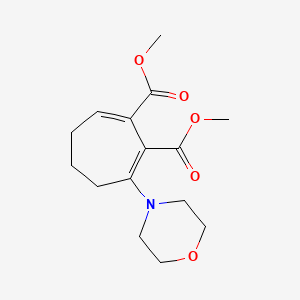
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
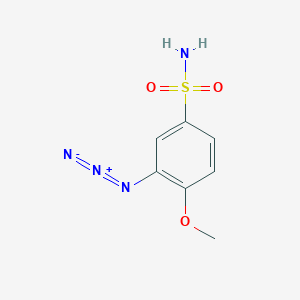
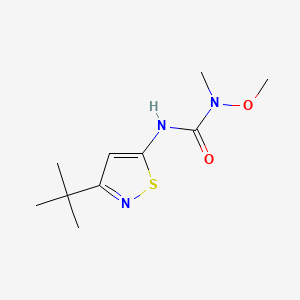
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)

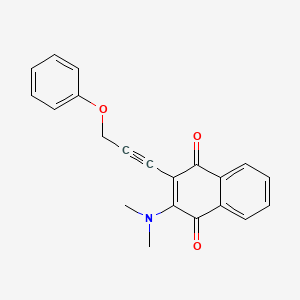
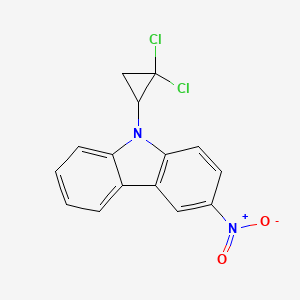
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
